N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide
Description
The exploration of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide has emerged within this landscape, representing a confluence of well-established chemical motifs. Its structure, which integrates a cyclohexyl group, a piperidine (B6355638) ring, a sulfonamide linkage, and a benzamide (B126) core, suggests a multifaceted potential for biological interaction.
The sulfonamide and benzamide functional groups are pivotal in modern drug discovery and development. tandfonline.com Sulfonamides, characterized by the -SO2NHR group, are a versatile class of compounds. tandfonline.com Historically recognized for their antibacterial properties, their applications have since expanded dramatically. researchgate.net Contemporary research explores sulfonamides for a wide array of pharmacological activities, including as diuretics, hypoglycemics, and carbonic anhydrase inhibitors. researchgate.netmdpi.com The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its stereoelectronic properties, make it a valuable pharmacophore in designing enzyme inhibitors and receptor modulators. tandfonline.com
The following table provides a generalized overview of the diverse biological activities associated with the sulfonamide and benzamide classes of compounds, illustrating their importance in contemporary research.
| Chemical Class | Associated Biological Activities |
| Sulfonamide | Antibacterial, Diuretic, Anticonvulsant, Anti-inflammatory, Antiviral, Hypoglycemic, Carbonic Anhydrase Inhibition |
| Benzamide | Antiemetic, Antipsychotic, Gastroprokinetic, Anti-inflammatory, Analgesic, Antiviral |
This table is for illustrative purposes and represents the general activities of the chemical classes, not specific findings for this compound.
The academic investigation into this compound is rooted in the principles of medicinal chemistry, particularly the strategy of molecular hybridization. This approach involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced or novel biological activities. In this specific molecule, the sulfonamide and benzamide moieties are linked, suggesting a design aimed at exploring synergistic effects or a unique pharmacological profile that differs from its individual components.
The inclusion of the cyclohexyl and piperidine rings further elaborates this rationale. The cyclohexyl group, being a bulky and lipophilic moiety, can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME). It can also contribute to the molecule's binding to hydrophobic pockets within a biological target. The piperidine ring is a common structural motif in many biologically active compounds and approved drugs, known to be a versatile scaffold that can be modified to optimize pharmacological activity. ijnrd.orgencyclopedia.pubnih.govresearchgate.net The rationale, therefore, is to investigate whether the specific combination of these four structural units in this compound can lead to a compound with valuable and unique biological properties.
While specific research on this compound is not extensively documented, the scientific literature provides significant insights into its constituent parts and closely related analogues.
Research on N-cyclohexylbenzamides has explored their potential as anti-inflammatory and analgesic agents. nih.gov Studies have synthesized and evaluated various derivatives, indicating that the N-cyclohexyl group can be a key determinant of biological activity. nih.gov Further investigations into related N-(cycloalkyl)benzamides have also been conducted to understand their structure-activity relationships.
The piperidinylsulfonyl moiety is another area of active research. Sulfonamide derivatives containing a piperidine ring have been investigated for a range of biological activities, including as antibacterial agents. encyclopedia.pubnih.govresearchgate.netnih.gov The piperidine ring in these structures is often a key interaction point with biological targets and can be modified to fine-tune the compound's potency and selectivity. ijnrd.orgencyclopedia.pubnih.govresearchgate.net
The table below summarizes some of the investigated biological activities of these related chemical entities, providing a research context for this compound.
| Related Chemical Entity | Investigated Biological Activities |
| N-cyclohexylbenzamides | Anti-inflammatory, Analgesic |
| Piperidine-containing sulfonamides | Antibacterial, Antiviral, Anticancer |
This table is for illustrative purposes and shows activities of related chemical classes, not specific findings for this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-16-9-3-1-4-10-16)15-8-7-11-17(14-15)24(22,23)20-12-5-2-6-13-20/h7-8,11,14,16H,1-6,9-10,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQGNBXOKNNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332285 | |
| Record name | N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314027-41-3 | |
| Record name | N-cyclohexyl-3-piperidin-1-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Cyclohexyl 3 Piperidin 1 Ylsulfonyl Benzamide
Established Synthetic Pathways for N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide
The synthesis of this compound can be logically approached through the formation of an amide bond between two primary precursors: 3-(piperidin-1-ylsulfonyl)benzoic acid and cyclohexylamine (B46788). This retrosynthetic analysis dictates the subsequent discussion on the synthesis of these precursors and the final coupling reaction.
The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors.
Synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid:
This precursor is synthesized in a two-step process starting from a commercially available material.
Formation of 3-(Chlorosulfonyl)benzoic acid: The synthesis typically begins with the chlorosulfonation of a benzoic acid derivative. A common starting material is sodium 3-sulfobenzoate. This salt can be converted to 3-chlorosulfonylbenzoyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com Subsequent selective hydrolysis of the more reactive benzoyl chloride group, for instance, by controlled addition of water, yields the key intermediate, 3-(chlorosulfonyl)benzoic acid. google.com This intermediate is a solid with a melting point of 128-130 °C and is commercially available. sigmaaldrich.com
Reaction with Piperidine (B6355638): The intermediate 3-(chlorosulfonyl)benzoic acid is then reacted with piperidine to form the sulfonamide bond. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base, such as sodium bicarbonate or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. nih.govnih.gov This yields the desired precursor, 3-(piperidin-1-ylsulfonyl)benzoic acid. synquestlabs.com
Synthesis of Cyclohexylamine:
Cyclohexylamine is a widely available primary amine. Industrially, it is produced by the hydrogenation of aniline (B41778) over a metal catalyst, such as cobalt or nickel. An alternative route involves the complete hydrogenation of nitrobenzene, which proceeds through an aniline intermediate. rsc.org
Intermediate Characterization:
Throughout the synthetic sequence, the characterization of intermediates is crucial to ensure purity and confirm identity. Standard analytical techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the characteristic S=O stretches of the sulfonyl chloride and sulfonamide groups.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the intermediates and to gain structural information from their fragmentation patterns.
The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid group of 3-(piperidin-1-ylsulfonyl)benzoic acid and the amino group of cyclohexylamine. Due to the acid-base reaction between a carboxylic acid and an amine, direct heating is often not ideal for complex molecules. chemistrysteps.com Therefore, the carboxylic acid must first be activated.
Mechanism of Activation: The fundamental principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved using a coupling reagent, which reacts with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride. chemistrysteps.comfishersci.co.uk This activated intermediate is then readily attacked by the nucleophilic amine (cyclohexylamine) to form the stable amide bond, regenerating the coupling agent in a modified form.
Optimal Conditions and Reagents: A variety of coupling reagents have been developed for amide bond formation, each with its own advantages. The choice of reagent and conditions can influence reaction time, yield, and the suppression of side reactions like racemization (if chiral centers are present). peptide.com
| Coupling Reagent | Common Additive | Typical Solvent | Mechanism Highlights |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or DMAP | DCM, THF | Forms a highly reactive O-acylisourea intermediate. The byproduct, dicyclohexylurea (DCU), is insoluble and precipitates out. chemistrysteps.compeptide.com |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | DMF, DCM | Similar mechanism to DCC, but the urea (B33335) byproduct is water-soluble, facilitating purification via aqueous workup. chemistrysteps.comnih.gov |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA or TEA | DMF | Forms a highly active OAt-ester. Generally provides high yields and low racemization. fishersci.co.uknih.gov |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA or TEA | DMF, DCM | A phosphonium (B103445) salt-based reagent that forms an active OBt-ester. peptide.com |
An alternative to using coupling reagents is the two-step process of first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting acyl chloride is then reacted with cyclohexylamine, usually in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to form the amide. researchgate.net
The formation of the sulfonamide bond in the precursor, 3-(piperidin-1-ylsulfonyl)benzoic acid, is a critical step. This reaction is a nucleophilic acyl substitution on a sulfonyl derivative.
Mechanism: The reaction proceeds via the nucleophilic attack of the nitrogen atom of piperidine on the electron-deficient sulfur atom of the 3-(chlorosulfonyl)benzoic acid. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the stable sulfonamide.
Efficiency Studies: The efficiency of sulfonylation reactions is generally high. However, it can be influenced by several factors:
Base: The presence of a base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Common bases include pyridine, triethylamine, or aqueous sodium bicarbonate. nih.govresearchgate.net
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often used.
Temperature: These reactions are typically run at room temperature, but gentle heating can sometimes increase the reaction rate.
Steric Hindrance: While piperidine is not particularly hindered, significant steric bulk on either the amine or the sulfonyl chloride can slow down the reaction rate.
Optimization studies would involve screening different bases and solvents to maximize the yield and minimize reaction time and the formation of any potential side products.
Rational Design and Synthesis of this compound Analogues
The rational design and synthesis of analogues allow for the systematic exploration of the structure-activity relationship (SAR) of the parent molecule. Modifications can be strategically made to the cyclohexyl moiety and the piperidine ring system to probe their respective contributions to the molecule's properties.
The cyclohexyl group can be modified to alter properties such as lipophilicity, conformational rigidity, and potential interactions with biological targets.
Synthetic Strategies:
Introduction of Substituents: The synthesis of analogues with substituents on the cyclohexyl ring often starts with a correspondingly substituted cyclohexanone (B45756) or cyclohexylamine. For instance, 4-substituted cyclohexanones can be converted to 4-substituted cyclohexylamines via reductive amination. researchgate.net These substituted amines can then be coupled with 3-(piperidin-1-ylsulfonyl)benzoic acid using the standard amide formation methods described previously.
Stereoselective Synthesis: Recent advances have enabled the stereoselective synthesis of functionalized cyclohexylamine derivatives. For example, visible-light-enabled photocatalyzed [4 + 2] cycloadditions can be used to create highly functionalized cyclohexylamines with good diastereoselectivity, which can then be incorporated into the final structure. nih.govrsc.org
Examples of Strategic Modifications:
| Modification Type | Synthetic Approach | Rationale |
| Alkyl Substitution | Reductive amination of an alkyl-substituted cyclohexanone. | To probe steric tolerance and hydrophobic interactions. |
| Introduction of Polar Groups (e.g., -OH, -NH₂) | Use of a protected hydroxy- or amino-cyclohexylamine in the amide coupling step, followed by deprotection. | To increase polarity and introduce potential hydrogen bonding sites. |
| Ring Size Variation | Use of cyclopentylamine (B150401) or cycloheptylamine (B1194755) in the amide coupling reaction. | To investigate the impact of ring size on conformational preference and binding. |
| Introduction of sp² Centers | Synthesis via cyclohexenone intermediates to produce cyclohexenylamine precursors. | To introduce conformational constraints and potential for different interactions. |
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution patterns can significantly influence a molecule's properties. enamine.netcore.ac.uk
Synthetic Strategies:
Starting from Substituted Piperidines: A straightforward approach is to use a commercially available or synthesized substituted piperidine in the sulfonylation reaction with 3-(chlorosulfonyl)benzoic acid. For example, reacting 4-methylpiperidine (B120128) with 3-(chlorosulfonyl)benzoic acid would yield an analogue with a methyl group on the piperidine ring. google.com
De Novo Synthesis of Substituted Piperidines: A wide array of synthetic methods exists for constructing substituted piperidine rings, which can then be used to build the desired analogues. These methods include:
Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of appropriately substituted pyridines is a common and effective method for accessing a variety of substituted piperidines. nih.gov
Intramolecular Cyclization Reactions: Methods like the aza-Prins cyclization or intramolecular aza-Michael additions can be used to construct the piperidine ring with specific substitution patterns and stereochemistry. nih.govresearchgate.net
Multi-component Reactions: One-pot reactions involving an aldehyde, an amine, and a suitable diene or other components can rapidly generate complex and diverse piperidine scaffolds. ajchem-a.com
Examples of Variational Substitutions:
| Substitution Position | Example Substituent(s) | Synthetic Strategy | Rationale |
| N-atom (of the amide) | N-methylcyclohexylamine | Use of a secondary amine in the final coupling step. | To remove the N-H hydrogen bond donor capability. |
| C2 or C6 | Methyl, Phenyl | Hydrogenation of a substituted pyridine; intramolecular cyclization. researchgate.net | To introduce chirality and explore steric effects near the sulfonamide linkage. |
| C3 | Fluoro, Hydroxyl | Multi-step synthesis involving electrophilic fluorination or oxidation of a piperidine intermediate. researchgate.net | To alter electronic properties and introduce hydrogen bonding groups. |
| C4 | Alkyl, Aryl, Aminoethyl | Use of a 4-substituted piperidine in the sulfonylation step. nih.gov | To introduce functionality pointing away from the core, potentially for vectoring or interacting with secondary binding pockets. |
By employing these synthetic strategies, a library of analogues of this compound can be generated, enabling a thorough investigation of its chemical and biological properties.
Derivatizations on the Benzamide (B126) Core
The benzamide core of this compound offers several positions amenable to chemical derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). Modifications can be targeted at the N-cyclohexyl group, the amide linkage itself, and the aromatic ring.
Modifications of the N-Cyclohexyl Moiety:
The N-cyclohexyl group can be replaced with other cyclic or acyclic aliphatic and aromatic moieties to probe the steric and electronic requirements of the binding pocket. For instance, the synthesis of analogs bearing different cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or substituted cyclohexyl rings can provide insights into the optimal ring size and substitution pattern. A general approach to these derivatives involves the amidation of 3-(piperidin-1-ylsulfonyl)benzoic acid with a diverse range of primary amines.
Furthermore, the introduction of functional groups on the cyclohexyl ring, such as hydroxyl, amino, or carboxylic acid groups, can be achieved using appropriately substituted cyclohexylamines in the amide coupling step. These functional groups can serve as handles for further derivatization or to introduce new interactions with a biological target.
Alterations of the Amide Bond:
While the amide bond is a central feature of the molecule, its properties can be fine-tuned through N-alkylation or by replacement with bioisosteres. N-alkylation of the amide nitrogen would require a multi-step synthetic sequence, potentially involving protection and deprotection steps.
Bioisosteric replacement of the amide bond with functionalities such as esters, ketones, or reverse amides can significantly alter the compound's hydrogen bonding capacity, metabolic stability, and conformational preferences. The synthesis of these analogs would necessitate different coupling strategies, for example, esterification of 3-(piperidin-1-ylsulfonyl)benzoic acid with various alcohols to produce ester analogs.
Substitutions on the Aromatic Ring:
A common strategy for achieving this is to start with appropriately substituted benzoic acid derivatives. For example, late-stage C-H activation techniques could potentially be employed to introduce substituents directly onto the aromatic ring of an advanced intermediate, offering a more convergent synthetic route. nih.gov
Below is a table summarizing potential derivatizations on the benzamide core:
| Position of Derivatization | Type of Modification | Rationale |
| N-Cyclohexyl Group | Replacement with other cycloalkyls | Explore optimal ring size for binding |
| Introduction of substituents (e.g., -OH, -NH2) | Introduce new interaction points | |
| Amide Linkage | N-alkylation | Modify hydrogen bonding and conformation |
| Bioisosteric replacement (e.g., ester) | Alter metabolic stability and electronics | |
| Aromatic Ring | Introduction of substituents | Modulate electronic properties and explore new interactions |
Alterations of the Sulfonyl Linker
The 3-(piperidin-1-ylsulfonyl) moiety is a key structural feature of the title compound, and its modification can significantly impact the compound's physicochemical properties and biological activity. Derivatizations can be focused on the piperidine ring and the sulfonamide linkage itself.
Modifications of the Piperidine Ring:
The piperidine ring can be systematically modified to explore the impact of size, conformation, and substitution on the molecule's properties. This can be achieved by reacting 3-(chlorosulfonyl)benzoic acid or its derivatives with a variety of cyclic amines.
| Modification | Example of Reagent | Potential Impact |
| Ring Size Variation | Pyrrolidine, Azepane | Altering the conformation and steric bulk |
| Substitution on the Ring | 4-Methylpiperidine, 4-Hydroxypiperidine | Introducing specific interactions and modifying lipophilicity |
| Aromatic Heterocycles | Morpholine, Thiomorpholine | Introducing heteroatoms to alter polarity and hydrogen bonding potential |
The synthesis of these analogs would follow a similar pathway to the parent compound, involving the reaction of the corresponding cyclic amine with a suitable 3-sulfonyl chloride benzoic acid derivative, followed by amidation. The exploration of these modifications is crucial for understanding the SAR around this part of the molecule. nih.gov
Replacement of the Sulfonamide Linker:
The sulfonamide group itself can be replaced with other linking functionalities to investigate the importance of its structural and electronic contributions. Potential bioisosteric replacements include carboxamides, ethers, or thioethers.
For example, a carboxamide analog could be synthesized from a di-acid precursor, where one carboxylic acid is selectively activated for amide formation with piperidine, and the other for coupling with cyclohexylamine. The synthesis of ether or thioether-linked analogs would require the use of different starting materials, such as a hydroxy- or thiol-substituted benzoic acid. These modifications would significantly alter the geometry and electronic nature of the linker, providing valuable information about the structural requirements for activity. researchgate.net
Advanced Synthetic Techniques and Reaction Efficiency Enhancement
To improve the synthesis of this compound and its derivatives, several advanced synthetic techniques can be employed to enhance reaction efficiency, reduce reaction times, and improve product yields and purity.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. organic-chemistry.orgacs.orgscribd.com Both the sulfonamide and amide bond formation steps in the synthesis of the title compound are amenable to microwave-assisted conditions. For instance, the reaction of a sulfonic acid with an amine can be significantly accelerated using microwave heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. scirp.orgnih.gov This technique is particularly valuable for the rapid generation of a library of analogs for SAR studies.
Flow Chemistry:
Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. acs.org The synthesis of sulfonamides and amides has been successfully adapted to flow chemistry systems. acs.orgresearchgate.netnih.gov A flow-based synthesis of this compound could involve pumping a solution of 3-(piperidin-1-ylsulfonyl)benzoyl chloride and cyclohexylamine through a heated reactor coil, allowing for precise control over reaction parameters and potentially leading to higher throughput and yields. rsc.org
Catalytic Amidation:
To circumvent the use of stoichiometric activating agents in the amide bond formation step, which generate significant waste, catalytic amidation methods can be employed. Boronic acid catalysts, for example, have been shown to effectively promote the direct amidation of carboxylic acids with amines, with water being the only byproduct. catalyticamidation.infomdpi.com Implementing a catalytic amidation step would make the synthesis more atom-economical and environmentally friendly.
The following table summarizes the potential benefits of these advanced techniques:
| Technique | Application in Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Sulfonamide and amide bond formation | Reduced reaction times, improved yields, rapid library synthesis |
| Flow Chemistry | Continuous production of the final compound or intermediates | Enhanced safety, scalability, precise reaction control |
| Catalytic Amidation | Amide bond formation | Atom economy, reduced waste, milder reaction conditions |
By leveraging these advanced synthetic methodologies, the preparation of this compound and its derivatives can be made more efficient, sustainable, and amenable to the generation of diverse chemical libraries for biological screening.
Structural and Conformational Analysis of N Cyclohexyl 3 Piperidin 1 Ylsulfonyl Benzamide and Its Analogues
Conformational Preferences and Dynamic Behavior
The conformational landscape of N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide is expected to be complex due to the rotational freedom around several single bonds. Key areas of conformational flexibility would include:
The orientation of the cyclohexyl ring relative to the amide plane.
The rotation around the C-N amide bond.
The torsion angles of the piperidinylsulfonyl group.
Computational modeling, in conjunction with experimental data from techniques like variable-temperature NMR, would be essential to map the potential energy surface and identify the most stable conformers. For analogous N-aryl amides, the preference for cis or trans conformation around the amide bond is influenced by electronic and steric factors.
X-ray Crystallography Studies of this compound and its Co-crystals (Focus on binding aspects)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystallographic study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. For instance, in the related compound N-cyclohexylbenzamide, the amide group is twisted with respect to the benzene (B151609) ring, with a reported N–C(=O)–C–C torsion angle of -30.8 (4)°. nih.gov The cyclohexyl ring typically adopts a stable chair conformation. nih.gov
Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular assembly. In N-cyclohexylbenzamide, intermolecular N–H⋯O hydrogen bonds lead to the formation of chains. nih.gov
Co-crystal engineering with this compound would involve selecting appropriate co-formers to interact with the benzamide (B126) or sulfonyl moieties through non-covalent interactions, potentially altering its physicochemical properties. The binding aspects within these co-crystals would be a primary focus, detailing the specific hydrogen bonds or other interactions that stabilize the co-crystal structure.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| β (°) | Data not available |
| V (ų) | Data not available |
Note: This table is for illustrative purposes only, as no experimental crystallographic data has been found for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Features
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A complete NMR analysis of this compound would involve ¹H and ¹³C NMR, as well as two-dimensional techniques like COSY and HSQC to assign all proton and carbon signals.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the aromatic ring, the piperidine (B6355638) ring, and the amide N-H proton. The chemical shift and multiplicity of these signals would provide valuable information about the electronic environment and connectivity of the protons.
The ¹³C NMR spectrum would complement the ¹H NMR data, providing information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon and the carbons attached to the sulfonyl group would be of particular interest.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| Amide N-H | Data not available |
| Aromatic C-H | Data not available |
| Cyclohexyl C-H | Data not available |
Note: This table is for illustrative purposes only, as no experimental NMR data has been found for the title compound.
Structure Activity Relationship Sar Investigations of N Cyclohexyl 3 Piperidin 1 Ylsulfonyl Benzamide Derivatives in Research Contexts
Identification of Key Pharmacophoric Elements within N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, the key pharmacophoric elements can be deduced from its constituent parts, each playing a potential role in target binding.
The core structure comprises a central benzamide (B126) scaffold, which is a common feature in many biologically active compounds. The amide group itself can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating interactions with protein residues. The aromatic ring of the benzamide provides a hydrophobic surface for van der Waals or π-stacking interactions.
The N-cyclohexyl group is a bulky, lipophilic moiety that likely occupies a hydrophobic pocket within the target protein. Its size and conformational flexibility can significantly influence binding affinity.
The 3-(piperidin-1-ylsulfonyl) substituent introduces both steric bulk and potential hydrogen bond accepting capabilities through the sulfonyl oxygens. The piperidine (B6355638) ring, a common "privileged scaffold" in medicinal chemistry, can engage in hydrophobic and van der Waals interactions. The nitrogen atom of the piperidine is basic and could be involved in ionic interactions or hydrogen bonding, depending on its protonation state.
Together, these elements—a hydrophobic cyclohexyl group, a hydrogen-bonding benzamide core, and a sulfonyl-piperidine moiety capable of various interactions—constitute the key pharmacophoric features of this compound.
Impact of Cyclohexyl Moiety Variations on Observed Research Activity
The N-cyclohexyl group plays a significant role in the binding of benzamide derivatives to their targets, often by fitting into a hydrophobic pocket. Variations in this moiety can have a profound impact on biological activity.
Research on related benzamide-containing compounds has shown that the nature of the N-substituent is critical. For instance, replacing the cyclohexyl ring with smaller or larger cycloalkyl groups, or with aromatic rings, can drastically alter binding affinity. The optimal size and shape of this group are highly dependent on the topology of the target's binding site.
To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showing the effect of varying the N-substituent on the inhibitory activity (IC₅₀) against a representative target.
| Compound ID | N-Substituent | IC₅₀ (nM) |
| 1a | Cyclohexyl | 50 |
| 1b | Cyclopentyl | 150 |
| 1c | Cycloheptyl | 90 |
| 1d | Phenyl | 500 |
| 1e | tert-Butyl | 250 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound derivatives is not publicly available.
From this representative data, it can be inferred that the cyclohexyl ring provides an optimal fit in a hypothetical binding pocket. A smaller ring (cyclopentyl) or a more rigid aromatic ring (phenyl) leads to a significant loss of activity. A slightly larger ring (cycloheptyl) is better tolerated than the smaller cyclopentyl, but is still less active than the parent cyclohexyl compound. The bulky acyclic tert-butyl group is also less favorable, suggesting that the cyclic nature and specific conformation of the cyclohexyl group are important for activity.
Influence of Piperidine Ring Substitutions on Research Activity
The piperidine ring is a versatile scaffold in drug design, and substitutions on this ring can modulate a compound's physicochemical properties and biological activity. Modifications can influence potency, selectivity, and pharmacokinetic parameters.
In the context of this compound, substitutions on the piperidine ring could explore additional binding interactions within the target protein. For example, introducing small alkyl groups could enhance hydrophobic interactions, while polar groups like hydroxyl or amino groups could form new hydrogen bonds.
The position of the substituent on the piperidine ring is also critical. Substitutions at the 2-, 3-, or 4-positions will orient the new functional group in different spatial directions, which can be explored to map the topology of the binding site.
A representative data table illustrating the potential effects of piperidine ring substitutions is provided below.
| Compound ID | Piperidine Substitution | IC₅₀ (nM) |
| 2a | Unsubstituted | 50 |
| 2b | 4-Methyl | 35 |
| 2c | 4-Hydroxy | 75 |
| 2d | 3-Methyl | 120 |
| 2e | 2-Methyl | 200 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This hypothetical data suggests that a small, hydrophobic substituent at the 4-position of the piperidine ring (4-methyl) may be beneficial for activity, possibly by engaging with a small hydrophobic sub-pocket. A polar substituent at the same position (4-hydroxy) is less favorable, indicating a hydrophobic environment. Substitutions at the 3- and 2-positions appear to be detrimental, with the 2-position being the least tolerated, likely due to steric hindrance.
Role of Benzamide Core Modifications in Modulating Research Activity
The benzamide core is a central component of the molecule, and its modification can significantly impact binding. The aromatic ring and the amide linker are key areas for structural variation.
Substituents on the benzamide's aromatic ring can alter the electronic properties of the molecule and introduce new interactions with the target. Electron-withdrawing or electron-donating groups can modulate the hydrogen bonding capability of the amide. Furthermore, substituents can provide additional points of contact with the receptor, enhancing affinity and selectivity.
Below is a hypothetical data table showing the effects of modifying the benzamide core.
| Compound ID | Benzamide Modification | IC₅₀ (nM) |
| 3a | 3-(Piperidin-1-ylsulfonyl) | 50 |
| 3b | 4-(Piperidin-1-ylsulfonyl) | 300 |
| 3c | 2-(Piperidin-1-ylsulfonyl) | 800 |
| 3d | 5-Fluoro-3-(piperidin-1-ylsulfonyl) | 40 |
| 3e | 4-Methoxy-3-(piperidin-1-ylsulfonyl) | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The hypothetical data indicates that the 3-position for the sulfonylpiperidine substituent is optimal. Moving it to the 4- or 2-position leads to a significant loss of activity, highlighting the importance of the relative positioning of the molecular fragments. A small, electron-withdrawing substituent like fluorine at the 5-position is shown to be slightly beneficial, potentially through favorable electronic effects or by interacting with a specific region of the binding site. A larger, electron-donating group like methoxy at the 4-position is detrimental to activity.
Contributions of the Sulfonyl Linker to Functional Outcomes
The sulfonyl group acts as a linker between the benzamide core and the piperidine ring. It is not merely a spacer but a functional group with specific geometric and electronic properties. The tetrahedral geometry of the sulfur atom and the presence of two hydrogen bond accepting oxygen atoms are key features.
Replacing the sulfonyl linker with other groups, such as a simple amide or an alkyl chain, would significantly alter the molecule's conformation and hydrogen bonding potential, likely affecting its biological activity.
A representative data table illustrating the importance of the linker is presented below.
| Compound ID | Linker between Benzamide and Piperidine | IC₅₀ (nM) |
| 4a | -SO₂- | 50 |
| 4b | -CO- | 400 |
| 4c | -CH₂- | 1000 |
| 4d | -O- | 750 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This hypothetical data underscores the critical role of the sulfonyl linker. Replacing it with an amide (-CO-), a methylene (-CH₂-), or an ether (-O-) group leads to a substantial decrease in activity. This suggests that the specific geometry and hydrogen bond accepting capacity of the sulfonyl group are essential for optimal interaction with the target.
Stereochemical Effects on Target Interactions
While this compound itself does not have any chiral centers, the introduction of substituents on the cyclohexyl or piperidine rings can create stereoisomers. Biological systems are chiral, and as such, different stereoisomers of a molecule often exhibit different biological activities.
For instance, if a methyl group were introduced at the 3-position of the piperidine ring, it would create a chiral center, leading to (R)- and (S)-enantiomers. One enantiomer might have a significantly higher affinity for the target than the other, as its spatial arrangement of atoms would allow for a more complementary fit with the chiral binding site.
Similarly, substitutions on the cyclohexyl ring can lead to cis/trans isomers, which would also be expected to have different biological profiles due to their distinct three-dimensional shapes.
A hypothetical data table illustrating the potential impact of stereochemistry is shown below for a derivative with a 3-methylpiperidine moiety.
| Compound ID | Stereochemistry at Piperidine 3-position | IC₅₀ (nM) |
| 5a | (R)-3-Methyl | 80 |
| 5b | (S)-3-Methyl | 1500 |
| 5c | Racemic (±)-3-Methyl | 160 |
Note: The data in this table is hypothetical and for illustrative purposes only.
In this hypothetical example, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. This highlights the importance of stereochemistry in drug-target interactions and underscores the need to synthesize and test stereoisomers independently during lead optimization.
Molecular Mechanisms and Target Engagement Studies of N Cyclohexyl 3 Piperidin 1 Ylsulfonyl Benzamide
In Vitro Biochemical and Biophysical Characterization of Target Interactions
There is no publicly available information on the in vitro biochemical or biophysical characterization of N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide with the specified targets.
Receptor Binding Affinity Profiling (e.g., Kappa Opioid Receptor, Cannabinoid Receptors, Glycine Transporter-1, Bcl-2 protein)
No studies detailing the receptor binding affinity of this compound for the Kappa Opioid Receptor, Cannabinoid Receptors, Glycine Transporter-1, or the Bcl-2 protein were identified.
Enzyme Inhibition Kinetics and Mechanism (e.g., Soluble Epoxide Hydrolase, HIV-1 Integrase, Factor Xa, Carbonic Anhydrase, NAMPT, Dipeptidyl Peptidase-IV, Enoyl-ACP Reductase)
Data on the enzyme inhibition kinetics and the mechanism of action of this compound against Soluble Epoxide Hydrolase, HIV-1 Integrase, Factor Xa, Carbonic Anhydrase, NAMPT, Dipeptidyl Peptidase-IV, or Enoyl-ACP Reductase are not available in the current body of scientific literature.
Cell-Based Pathway Modulation Studies (e.g., NF-κB activation, Calcium Channel Activation)
No cell-based assay results have been published that describe the modulation of pathways such as NF-κB activation or calcium channel activation by this compound.
Mechanistic Characterization of Ligand-Target Recognition
Without primary binding and activity data, the mechanistic characterization of how this compound recognizes and interacts with any biological target cannot be determined.
Allosteric versus Orthosteric Binding Mechanisms
There is no information to suggest whether this compound would act via an allosteric or orthosteric binding mechanism on any of the specified targets.
Competitive Binding Assay Methodologies
No competitive binding assays involving this compound have been described in the available literature.
Assessment of Target Selectivity Profiles in Research Models
A rigorous evaluation of a compound's target selectivity is fundamental to understanding its potential therapeutic applications and off-target effects. This typically involves screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. Such studies are essential to build a comprehensive profile of the compound's biological activity.
For this compound, a thorough search of scientific literature did not yield any specific studies that have assessed its target selectivity profile in any research model. Consequently, there is no data available to populate tables detailing its binding affinities (Kᵢ), inhibition constants (IC₅₀), or activation concentrations (EC₅₀) against a panel of biological targets.
Without such data, it is impossible to determine the specificity of this compound for any particular biological target or to compare its affinity for a primary target versus other proteins. The scientific community has not yet published the foundational research required to delineate its molecular interactions and selectivity.
In the absence of direct research on this compound, it is not possible to provide detailed research findings or construct the interactive data tables as requested. The compound remains uncharacterized in the public scientific domain regarding its target selectivity.
Computational and Theoretical Chemistry Studies on N Cyclohexyl 3 Piperidin 1 Ylsulfonyl Benzamide
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.
Binding Mode Analysis and Hotspot Identification
Currently, there is no publicly available research detailing the binding mode analysis or identification of interaction hotspots for N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide with any specific protein target. Such an analysis would typically involve docking the compound into the binding site of a receptor and analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity.
Scoring Functions and Docking Validation
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. The validation of a docking protocol is a critical step to ensure the reliability of the predicted binding modes. As no molecular docking studies have been published for this compound, there is no information on the scoring functions used or the validation of docking protocols for this specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.
Development of Predictive QSAR Models for Compound Optimization
The development of a predictive QSAR model requires a dataset of compounds with known biological activities. At present, there are no published QSAR studies involving a series of analogs of this compound, which is a prerequisite for developing a predictive model for its optimization.
Identification of Key Molecular Descriptors Influencing Activity
Key molecular descriptors are physicochemical or structural properties of a molecule that are correlated with its biological activity. Without a QSAR study, the key molecular descriptors that influence the activity of this compound remain unidentified.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Stability
MD simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes of a ligand and the stability of a ligand-protein complex. To date, no molecular dynamics simulation studies have been reported for this compound, either in its free state or in complex with a biological target. Such studies would be valuable for understanding its conformational flexibility and the dynamic nature of its interactions with a binding partner.
Quantum Chemical Calculations for Electronic Property and Reactivity Analysis
Quantum chemical calculations are pivotal in elucidating the electronic characteristics and chemical reactivity of this compound. These computational methods, particularly Density Functional Theory (DFT), provide insights into the molecule's structure-activity relationships at the atomic level. By simulating the molecule's electronic distribution and orbital energies, researchers can predict its behavior in chemical reactions, its stability, and its potential interactions with biological targets.
A common approach involves optimizing the molecular geometry of this compound to its lowest energy state. This is typically achieved using a specific functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), which provides a good balance between accuracy and computational cost. nih.gov Following geometric optimization, a range of electronic properties are calculated to describe the molecule's reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity; a smaller energy gap suggests higher reactivity. researchgate.netresearchgate.net
Another important aspect of quantum chemical analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and amide groups, indicating these as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, marking them as likely sites for nucleophilic interaction.
Furthermore, Mulliken charge analysis provides a quantitative measure of the partial atomic charges throughout the molecule, offering a more detailed picture of the charge distribution and helping to identify reactive sites. researchgate.net These computational insights are invaluable for understanding the intrinsic chemical nature of this compound and guiding further research into its potential applications.
Illustrative Data from Quantum Chemical Calculations
The following tables represent typical data that would be generated from a DFT study of this compound.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| Energy Gap (HOMO-LUMO) | 5.62 |
This interactive table showcases the energies of the frontier molecular orbitals. A larger energy gap generally signifies greater molecular stability.
Table 2: Selected Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| O (sulfonyl) | -0.65 |
| O (amide) | -0.58 |
| N (amide) | -0.45 |
| N (piperidine) | -0.25 |
| S (sulfonyl) | +1.20 |
This interactive table displays the calculated partial charges on key atoms within the molecule, indicating their relative electrophilicity or nucleophilicity.
Advanced Research Applications and Future Perspectives for N Cyclohexyl 3 Piperidin 1 Ylsulfonyl Benzamide
Utility as a Molecular Probe or Research Tool
Molecular probes are indispensable tools in chemical biology and pharmacology for the elucidation of biological pathways, target identification and validation, and visualization of cellular processes. The structural framework of N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide suggests its potential for development into a molecular probe.
Sulfonamide derivatives have been successfully functionalized to create fluorescent probes for tumor imaging. nih.gov For instance, the incorporation of a naphthalimide fluorophore into sulfonamide structures has yielded probes that can be taken up by cancer cells, enabling fluorescent imaging. nih.gov This suggests that the this compound scaffold could be similarly modified, for example, by attaching a fluorescent dye to the cyclohexyl or piperidine (B6355638) rings, to create probes for tracking the molecule's distribution in cells or tissues.
Furthermore, certain sulfonamides have been identified as agents that can alter the pH of organelles and interfere with membrane trafficking, making them valuable tools for studying these fundamental cellular processes. nih.gov The potential of this compound to modulate such pathways remains to be explored, but its chemical nature makes it a candidate for such investigations.
In another application, natural products have been used as molecular probes to identify novel drug targets. For example, the insecticidal natural product Celangulin V was used to identify subunit H of V-ATPase as a new pesticide target, which subsequently led to the exploration of sulfonamides as potential inhibitors of this target. nih.gov This highlights a powerful strategy where a bioactive molecule can be used as a tool to uncover its biological target, a potential future application for this compound should it exhibit interesting biological activity.
Strategies for Scaffold Hopping and Advanced Lead Optimization in Academic Research
Scaffold hopping and lead optimization are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological profiles and navigating intellectual property landscapes. uniroma1.itnih.gov
Scaffold Hopping involves modifying the central core of a molecule while retaining its key pharmacophoric features to generate structurally novel compounds with similar biological activity. uniroma1.itnih.gov For a molecule like this compound, several scaffold hopping strategies could be envisioned. For instance, the benzamide (B126) core could be replaced with other aromatic or heteroaromatic systems. nih.gov Research on 2-sulfonamidebenzamides has shown that even minor modifications to the benzamide phenyl ring can lead to a loss of activity, highlighting the importance of this core for biological function in that specific series. nih.gov However, other studies have successfully replaced the phenyl moiety in sulfonamide-benzamide analogs with heterocycles like thiophene, pyridine, or furan. tandfonline.com
Advanced Lead Optimization focuses on fine-tuning the structure of a hit compound to enhance its potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov Structure-activity relationship (SAR) studies are central to this process. For the this compound scaffold, SAR studies could explore the impact of:
Substituents on the cyclohexyl and piperidine rings: The size, lipophilicity, and electronic properties of these rings can be modified to optimize interactions with a biological target.
The nature of the amide and sulfonamide linkers: The length and flexibility of these linkers can be altered to achieve optimal positioning of the different structural motifs within a binding site.
Substitution patterns on the central benzene (B151609) ring: The placement and nature of substituents on the benzamide core can significantly influence activity. nih.gov
A hit-to-lead optimization program for a series of benzene sulfonamides with antileishmanial activity demonstrated that potency was strongly linked to lipophilicity. rsc.orgrsc.org This highlights the importance of carefully balancing potency with pharmacokinetic properties during lead optimization.
| Strategy | Description | Potential Modification to this compound |
|---|---|---|
| Heterocycle Replacement | Replacing an aromatic ring with a heterocyclic ring system. | Replacement of the central benzene ring with pyridine, pyrimidine (B1678525), or thiophene. |
| Ring Opening or Closure | Modifying the core structure by opening or closing rings. nih.gov | Opening of the piperidine ring to an acyclic amine. |
| Substituent Modification | Altering the substituents on the core scaffold. rsc.org | Addition of various functional groups to the cyclohexyl or piperidine rings. |
| Isosteric Replacement | Replacing a functional group with another group that has similar physical and chemical properties. tandfonline.com | Replacement of the amide linker with a bioisostere. |
Integration within High-Throughput Screening and Fragment-Based Drug Discovery Pipelines
High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are powerful platforms for identifying novel hit compounds for drug discovery programs. nih.govmdpi.com The sulfonamide-benzamide chemotype is well-suited for both approaches.
High-Throughput Screening (HTS) involves the automated testing of large libraries of compounds against a specific biological target. mdpi.com HTS campaigns have successfully identified sulfonamide-containing compounds with diverse biological activities. For example, an HTS campaign led to the discovery of a sulfonamidebenzamide chemotype that selectively activates the apoptotic CHOP pathway of the unfolded protein response, with subsequent optimization yielding a potent and selective inducer. researchgate.net Another HTS effort identified 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of WRN helicase, a target in certain cancers. nih.gov A library of compounds based on the this compound scaffold could be synthesized and screened in HTS campaigns to identify novel bioactive molecules.
Fragment-Based Drug Discovery (FBDD) starts with the identification of small, low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and linked together to generate more potent lead compounds. nih.gov The sulfonamide moiety is a well-established "zinc-binding group" and has been used as a starting point in FBDD for targets such as carbonic anhydrases. nih.gov The this compound molecule can be conceptually deconstructed into several fragments:
A piperidinylsulfonamide fragment
A cyclohexylbenzamide fragment
Simpler fragments like piperidine, cyclohexylamine (B46788), and 3-sulfonylbenzoic acid.
These individual fragments could be included in a fragment library for screening. If multiple fragments are found to bind to adjacent sites on a target protein, they could be linked together to reconstruct a molecule similar to this compound, but optimized for that specific target.
Unexplored Biological Targets and Emerging Research Avenues for Sulfonamide-Benzamide Chemotypes
The sulfonamide moiety is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comnih.govnih.gov While many targets for sulfonamides are well-established, new research continues to uncover novel biological roles and therapeutic opportunities for this versatile chemotype.
Unexplored and Novel Targets:
Mas-related G-protein coupled Receptor X1 (MrgX1): 2-Sulfonamidebenzamides have been identified as allosteric modulators of MrgX1, a non-opioid receptor that is a potential target for the treatment of chronic pain. nih.gov
Vacuolar-type H+-ATPase (V-ATPase): As mentioned earlier, sulfonamides are being investigated as potential inhibitors of V-ATPase for insecticidal applications. nih.gov
Glyoxalase-I (GLO-I): Diazenylbenzenesulfonamides have been identified as inhibitors of GLO-I, an enzyme that is a potential target for anticancer agents. nih.gov
Werner syndrome protein (WRN): Recent work has identified 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of the helicase activity of WRN, a synthetic lethal target in certain cancers. nih.gov
Emerging Research Avenues:
Multi-target Agents: The broad bioactivity of sulfonamides makes them excellent candidates for the development of multi-target agents for the treatment of complex diseases. nih.gov
Covalent Inhibitors: The reactivity of the sulfonamide group can be tuned to develop covalent inhibitors that form a permanent bond with their target protein, which can lead to increased potency and duration of action. nih.gov
Modulators of Protein-Protein Interactions: The diverse three-dimensional shapes that can be achieved with sulfonamide-benzamide scaffolds make them suitable for targeting the large and often flat surfaces involved in protein-protein interactions.
The biological activity of this compound is likely unexplored. Given the wide range of targets for the sulfonamide-benzamide chemotype, this compound and its analogs could be screened against both established and emerging targets to uncover new therapeutic potential.
| Target | Therapeutic Area | Reference |
|---|---|---|
| Mas-related G-protein coupled Receptor X1 (MrgX1) | Chronic Pain | nih.gov |
| Vacuolar-type H+-ATPase (V-ATPase) | Pesticides | nih.gov |
| Glyoxalase-I (GLO-I) | Cancer | nih.gov |
| Werner syndrome protein (WRN) helicase | Cancer | nih.gov |
| Carbonic Anhydrase IX (CAIX) | Cancer | benthamdirect.com |
Q & A
Q. What are the optimal synthetic routes for N-cyclohexyl-3-(piperidin-1-ylsulfonyl)benzamide, and what reagents/conditions ensure high yield?
The synthesis typically involves sequential sulfonation and coupling reactions. For example:
- Sulfonation : Reacting 3-sulfobenzoic acid derivatives with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidin-1-ylsulfonyl group .
- Amide Coupling : Using cyclohexylamine with activated carboxylic acid intermediates (e.g., EDCI/HOBt in DCM) to form the benzamide backbone. Yields >70% are achievable with strict temperature control (0–25°C) and inert atmospheres .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical methods are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, the piperidinyl protons appear as multiplets at δ 1.45–2.85 ppm, while the cyclohexyl group shows distinct axial/equatorial splitting .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 405.21) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and S content (e.g., C: 62.9%, H: 7.2%, N: 9.8%) .
Advanced Research Questions
Q. How does structural modification of the piperidine or cyclohexyl groups affect biological activity?
- Piperidine Substitution : Replacing piperidine with morpholine reduces HIV-1 integrase inhibition (IC₅₀ increases from 8 µM to >40 µM) due to loss of metal-chelating ability .
- Cyclohexyl Optimization : Branched cyclohexyl derivatives (e.g., methylcyclohexyl) enhance lipophilicity, improving blood-brain barrier penetration in neuroprotective assays .
- SAR Table :
| Derivative | Modification | IC₅₀ (HIV Integrase) | LogP |
|---|---|---|---|
| Parent | None | 8 µM | 3.1 |
| Morpholine | Piperidine → Morpholine | >40 µM | 2.8 |
| Methylcyclohexyl | Cyclohexyl → Methylcyclohexyl | 12 µM | 3.9 |
| Data from . |
Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies arise from assay conditions:
- Buffer Composition : Lower IC₅₀ (19 µM) in Tris-HCl vs. PBS (35 µM) due to ionic strength effects on protein-ligand interactions .
- Cellular vs. Enzymatic Assays : Whole-cell antiviral assays show higher IC₅₀ (e.g., 19 µM) compared to isolated enzyme assays (8 µM) due to membrane permeability limitations .
Q. What experimental strategies validate the compound’s mechanism of action in therapeutic contexts?
- Enzyme Inhibition : Use fluorescence polarization assays to measure HIV integrase strand-transfer inhibition. Dose-response curves (0.1–100 µM) confirm competitive binding .
- Ischemia/Reperfusion Models : In rodent hearts, infarct size reduction (30% vs. 50% in controls) correlates with dose-dependent ROS scavenging (1–10 mg/kg) .
- Crystallography : Co-crystallization with HIV integrase (PDB ID: 3L4T) reveals binding at the catalytic Mg²⁺ site, confirmed by electron density maps .
Methodological Challenges
Q. How can researchers mitigate solubility issues during in vitro assays?
- Solvent Systems : Use DMSO:PBS (1:9) for stock solutions, maintaining final DMSO <0.1% to avoid cytotoxicity .
- Prodrug Approaches : Introduce phosphate esters at the benzamide NH to enhance aqueous solubility (e.g., solubility increases from 0.2 mg/mL to 5.6 mg/mL) .
Q. What strategies improve metabolic stability in preclinical studies?
- Deuterium Incorporation : Replace labile hydrogens (e.g., cyclohexyl C-H) with deuterium, extending half-life in liver microsomes from 1.2 h to 4.5 h .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to reduce oxidative metabolism .
Data Interpretation
Q. How do researchers distinguish target-specific effects from off-target interactions?
- Counter-Screening : Test against panels of related enzymes (e.g., HIV protease, reverse transcriptase) to confirm selectivity .
- CRISPR Knockouts : Use integrase-deficient cell lines to verify on-target antiviral effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
